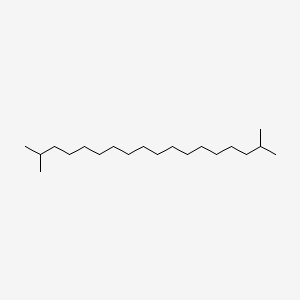![molecular formula C6H4ClN3O B8144376 6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B8144376.png)
6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol
描述
6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol is a heterocyclic compound with the molecular formula C6H4ClN3O. It is part of the pyrazolo[4,3-c]pyridine family, known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by a chlorine atom at the 6th position and a pyrazolo[4,3-c]pyridine core structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,6-dichloropyridine with hydrazine hydrate, followed by cyclization to form the pyrazolo[4,3-c]pyridine core. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow processes. These methods ensure consistent quality and yield while minimizing the risk of side reactions. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale production .
化学反应分析
Types of Reactions
6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base (e.g., sodium hydroxide) and a polar solvent (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Major Products
The major products formed from these reactions include various substituted pyrazolo[4,3-c]pyridines, which can exhibit different biological activities and properties .
科学研究应用
6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a core structure for developing potential therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial drugs.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the pyrazolo[4,3-c]pyridine core play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, resulting in the compound’s observed effects .
相似化合物的比较
Similar Compounds
- 4-Chloro-1H-pyrazolo[4,3-c]pyridine
- 7-Chloro-1H-pyrazolo[4,3-c]pyridine
- 3-Chloro-1H-pyrazolo[3,4-c]pyridine
Uniqueness
6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol is unique due to its specific substitution pattern and the presence of a chlorine atom at the 6th position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
6-chloro-1,2-dihydropyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-5-1-4-3(2-8-5)6(11)10-9-4/h1-2H,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUWQZCKXICWTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Cl)C(=O)NN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
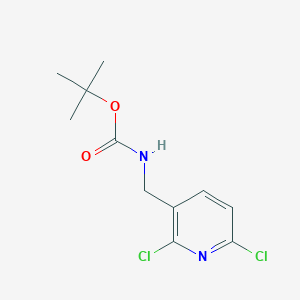
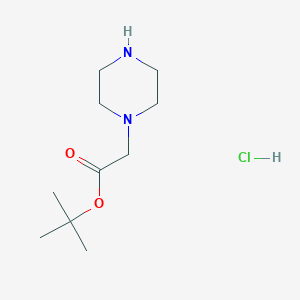
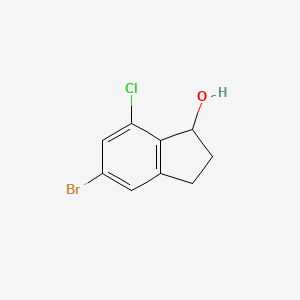
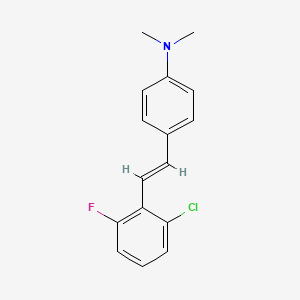
![3-(2-Chloropropanoyl)spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one](/img/structure/B8144324.png)
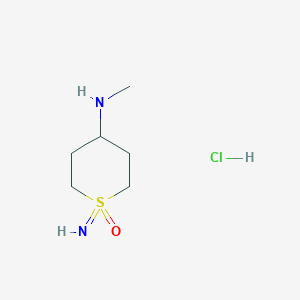
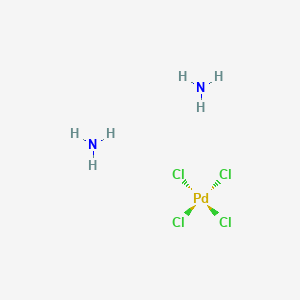
![6A-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-6A-deoxy-|A-Cyclodextrin](/img/structure/B8144365.png)
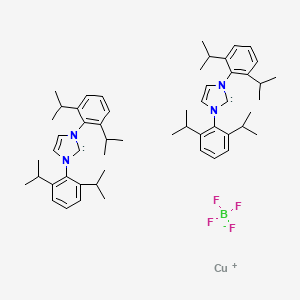
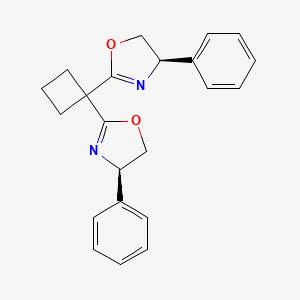
![[4-[[3-[(4-Boronobenzoyl)amino]-2-hydroxypropyl]carbamoyl]phenyl]boronic acid](/img/structure/B8144384.png)
![4-[(3-Amino-2-hydroxypropyl)carbamoyl]phenylboronic Acid](/img/structure/B8144385.png)
![4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;methanesulfonic acid](/img/structure/B8144386.png)
